![molecular formula C23H24N2O4S B3468278 1-[(4-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468278.png)
1-[(4-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-[(4-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine, also known as MPP or NPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. In
Scientific Research Applications
1-[(4-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine has been shown to have a variety of scientific research applications, including its use as a tool for investigating ion channels, transporters, and receptors. Specifically, this compound has been used to study the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the transport of chloride ions across cell membranes. This compound has also been used to study the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine involves its interaction with ion channels, transporters, and receptors. Specifically, this compound has been shown to block the activity of the CFTR chloride channel by binding to a specific site on the channel protein. This compound has also been shown to inhibit the activity of the Na+/H+ exchanger by binding to a specific site on the transporter protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit ion transport across cell membranes. Specifically, this compound has been shown to inhibit chloride transport through the CFTR channel, leading to a decrease in the secretion of fluids from epithelial cells. This compound has also been shown to inhibit the activity of the Na+/H+ exchanger, leading to a decrease in intracellular pH.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine in lab experiments is its ability to selectively target specific ion channels, transporters, and receptors. This allows researchers to investigate the role of these proteins in biological processes with a high degree of specificity. However, one limitation of using this compound is that it may have off-target effects on other proteins, leading to potential confounding results.
Future Directions
There are many potential future directions for research involving 1-[(4-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine, including its use in investigating the role of ion channels, transporters, and receptors in a variety of biological processes. Additionally, this compound may have potential therapeutic applications in the treatment of diseases such as cystic fibrosis and hypertension. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
properties
IUPAC Name |
2-(4-methylphenoxy)-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-6-9-21(10-7-18)29-17-23(26)24-12-14-25(15-13-24)30(27,28)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16H,12-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBLTZGRYSABAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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